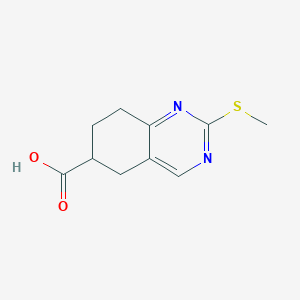

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Descripción

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound characterized by a partially hydrogenated quinazoline core substituted with a methylthio (-SCH₃) group at position 2 and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₁₀H₁₂N₂O₂S, with a molar mass of 224.28 g/mol. The compound is listed under CAS number 1542029-69-5 in commercial catalogs , though a conflicting CAS entry (731812-28-5) appears in another source for a related derivative lacking the methylthio group .

The compound is synthesized via methods analogous to those described for structurally related thiazole and quinazoline derivatives. For example, bromine-mediated cyclization of aminobenzoate precursors in acetic acid (as seen in for benzothiazole carboxylates) could be adapted for its preparation . It is marketed as a biochemical reagent, though availability varies; some suppliers list it as "discontinued" , while others note it as "typically in stock" .

Propiedades

IUPAC Name |

2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-15-10-11-5-7-4-6(9(13)14)2-3-8(7)12-10/h5-6H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWLDVQDBQMKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2CC(CCC2=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent such as methylthiol.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium on carbon

Substitution: Amines, alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced quinazoline derivatives

Substitution: Substituted quinazoline derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid exhibits antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents.

2. Anti-inflammatory Effects

There is emerging evidence supporting the compound's anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases such as arthritis.

3. Neuroprotective Properties

Preliminary research indicates that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in laboratory settings, making it a candidate for further investigation in neurodegenerative disease therapies.

Material Science

1. Polymer Chemistry

The unique structure of this compound makes it valuable in the synthesis of novel polymers. Its ability to act as a monomer or additive can enhance the mechanical and thermal properties of polymeric materials.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. Research into its application in protective coatings for metals and plastics is ongoing.

Agricultural Research

1. Plant Growth Regulators

Studies have explored the potential of this compound as a plant growth regulator. It has been observed to enhance growth rates and yield in certain crops when applied at specific concentrations.

2. Pest Control

Research indicates that this compound may exhibit insecticidal properties against common agricultural pests. This could pave the way for developing eco-friendly pest control solutions.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may enhance the compound’s binding affinity or alter its pharmacokinetic properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives

Key Observations:

Carboxylic acid at position 6 introduces hydrogen-bonding capacity, which may influence receptor binding or solubility. Its absence in analogs like 51660-11-8 results in reduced polarity .

Core Heterocycle Modifications: Replacement of the quinazoline core with quinoline (1256834-88-4) alters π-π stacking interactions due to differences in aromaticity and nitrogen placement . Benzothiazole derivatives (e.g., 3622-35-3) lack the tetrahydro ring system, reducing conformational flexibility but increasing planarity for intercalation .

Functional Group Additions :

- The trifluoromethyl (-CF₃) group in 1384707-94-1 improves metabolic stability and electron-withdrawing effects, which could enhance drug-like properties .

Synthetic Accessibility :

- Methylthio-substituted tetrahydroquinazolines are synthesized via bromine-mediated cyclization or thiourea intermediates, as seen in benzothiazole carboxylate preparations . Chlorinated derivatives (e.g., 51660-11-8) may require halogenation steps .

Actividad Biológica

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS No. 1542029-69-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₂N₂O₂S

- Molecular Weight : 224.28 g/mol

- Structure : The compound features a tetrahydroquinazoline core with a methylthio group and a carboxylic acid moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various human cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.57 | Induces apoptosis and cell cycle arrest |

| HeLa (Cervical) | 0.73 | Inhibition of tubulin polymerization |

| HepG2 (Liver) | 5.74 | Disruption of microtubule dynamics |

| MCF-7 (Breast) | 0.87 | Activation of caspase pathways |

In a study by Qi et al., the compound was shown to inhibit tubulin assembly, which is critical for cancer cell proliferation . The mechanism involves binding to the colchicine site on β-tubulin, leading to microtubule depolymerization and subsequent cell death .

The biological activity of this compound is primarily attributed to its interaction with cellular components involved in mitosis:

- Tubulin Binding : The compound binds to the colchicine site on β-tubulin, inhibiting microtubule assembly and causing cell cycle arrest at the G2/M phase.

- Apoptosis Induction : It activates caspase pathways, leading to programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in cancer cells .

Case Studies

Several case studies have examined the effects of this compound in vivo:

- Study on Lung Cancer Models : In a murine model of lung cancer, administration of the compound resulted in significant tumor reduction compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues .

- Combination Therapy Research : A study explored its use in combination with standard chemotherapeutics. The results indicated enhanced efficacy when used alongside agents like doxorubicin and paclitaxel, suggesting a synergistic effect that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.